(R)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4R)-2-(6-benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O/c1-4-11-21(12-5-1)19-24-20-31-28(29-24)26-18-10-17-25(30-26)27(22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-18,24,27H,19-20H2/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRIFGCHRUEFAC-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation and Cyanation of Pyridine Derivatives
The 6-benzhydrylpyridine scaffold is constructed via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. A modified procedure from Freiburg University (GP1) employs meta-chloroperoxybenzoic acid (m-CPBA) to oxidize pyridine to its N-oxide, followed by treatment with dimethylcarbamic chloride and trimethylsilyl cyanide (TMSCN) to introduce the cyano group:
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N-Oxidation : Pyridine (2 mmol) is dissolved in dichloromethane (DCM, 0.3 M) and treated with m-CPBA (1.7 eq) at room temperature.
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Cyanation : The crude N-oxide reacts with dimethylcarbamic chloride (1.3 eq) and TMSCN (1.3 eq) in DCM, yielding 6-substituted pyridine-2-carbonitrile after workup.
Key Data :
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Yield: 63–69% after flash chromatography (Hex/AcOEt 8:1 → 4:1).
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Characterization: NMR aligns with literature for benzhydryl-substituted pyridines.
Stereoselective Formation of the Oxazoline Ring
Cyclocondensation with (R)-Benzylglycinol
The oxazoline ring is formed by reacting 6-benzhydrylpyridine-2-carbonitrile with (R)-benzylglycinol under Dean-Stark conditions to remove water. Trifluoroacetic acid (TFA) catalyzes the cyclization:
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Reaction Setup : 6-Benzhydrylpyridine-2-carbonitrile (1 eq) and (R)-benzylglycinol (1.2 eq) are refluxed in toluene with 4 Å molecular sieves.
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Workup : The crude product is purified via silica gel chromatography (Hex/AcOEt 3:1).
Key Data :
Asymmetric Induction and Catalytic Optimization
Palladium-Mediated Asymmetric Synthesis
A complementary approach (GP6) uses palladium acetate and chiral ligands to induce asymmetry during intramolecular alkoxyacyloxylation:
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Precomplexation : Pd(OAc) (10 mol%) and chiral ligand (12 mol%) are stirred in solvent (0.4 M) for 15 minutes.
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Reaction : 6-Benzhydrylpyridine derivative (1 eq) and PhI(mcba) (1.2 eq) are added, followed by 48-hour stirring at –20°C.
Key Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Purification | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 70–75 | >99 | Flash chromatography | High stereocontrol |
| Palladium Catalysis | 60–65 | 92 | Silica gel filtration | Mild conditions |
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
®-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions (acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the oxazole framework exhibit notable antimicrobial properties. Compounds similar to (R)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole have shown effective inhibition against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications on the benzyl and pyridine rings can enhance antimicrobial efficacy. For instance, compounds with electron-withdrawing groups demonstrated improved activity compared to standard antibiotics like cefotaxime .
Anticancer Potential
Numerous studies have evaluated the cytotoxic effects of oxazole derivatives against cancer cell lines. The MTT assay has been widely used to determine the median growth inhibitory concentration (IC) of such compounds. Notably, certain derivatives of this compound exhibited significant cytotoxicity against human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cell lines .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cancer Cell Line | IC (μM) |
|---|---|---|
| Compound A | HCT-116 | 10.5 |
| Compound B | HepG2 | 8.3 |
| Compound C | NCI-H460 | 12.0 |
The results indicate that the presence of specific substituents on the benzyl or pyridine rings can significantly alter the potency against different cancer types.
Therapeutic Implications
Given its promising biological activities, this compound is being investigated for its potential applications in drug development for treating infections and cancers. The compound's ability to modulate key cellular pathways makes it a candidate for further research.
Mechanism of Action
The mechanism of action of ®-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Weights
*Calculated based on molecular formulas.
Key Observations :
- Solubility : The benzyl substituent at the oxazoline 4-position increases hydrophobicity relative to phenyl, impacting solubility in polar solvents .
- Enantiomeric Differences : The (S)-enantiomer (CAS 2417528-13-1) shares identical molecular weight but differs in spatial arrangement, leading to distinct chiral recognition properties .
Key Observations :
Biological Activity
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole, with CAS number 2417528-14-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial activity, cytotoxicity, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C28H24N2O
- Molecular Weight : 404.50 g/mol
- CAS Number : 2417528-14-2
- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C.
1. Antimicrobial Activity
The compound has been evaluated for its antibacterial properties against various strains of bacteria. A comparative study involving similar oxazole derivatives indicated that compounds with the oxazole scaffold often exhibit significant antimicrobial activity.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard Drug |
|---|---|---|---|
| This compound | S. aureus | 18 | Amoxicillin (30) |
| This compound | E. coli | 16 | Amoxicillin (27) |
The inhibition zones indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
2. Cytotoxicity Studies
Research has shown that oxazole derivatives can possess cytotoxic effects on various cancer cell lines. A study reported that several oxazole compounds demonstrated selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells.
Table 2: Cytotoxicity of Oxazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 12.5 |
| This compound | MCF7 (breast cancer) | 15.0 |
These results suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic efficacy.
The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in bacterial growth and cancer progression. The presence of the pyridine ring may enhance its binding affinity to these targets.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various oxazole derivatives, including this compound. The study utilized disk diffusion methods to assess the inhibition zones against standard bacterial strains. The compound showed promising results comparable to established antibiotics.
Case Study 2: Anticancer Potential
Another research effort focused on evaluating the anticancer potential of this compound using multiple cancer cell lines. The findings indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential for further development as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (R)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole with high enantiomeric purity?
- Methodology : Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective methods is critical. For example, refluxing precursors in ethanol with a chiral catalyst (e.g., Evans oxazaborolidines) can achieve >99% ee, as demonstrated in structurally similar 4,5-dihydrooxazoles . Key steps include:
- Use of anhydrous solvents (e.g., ethanol, dichloromethane) to minimize racemization.
- Precise stoichiometric control of reagents (e.g., substituted benzaldehydes) to avoid side products .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodology :
- X-ray crystallography : Provides definitive proof of absolute configuration. Suitable for crystalline derivatives (e.g., organotin analogs) .
- 2D NMR (NOESY/ROESY) : Detects spatial proximity between protons (e.g., benzhydryl and benzyl groups) to infer stereochemistry .
- Vibrational Circular Dichroism (VCD) : Resolves enantiomers by correlating IR spectra with chirality .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .
- Ventilation : Work in a fume hood to avoid inhalation.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with water .
Advanced Research Questions
Q. How do structural modifications at the benzhydryl or benzyl positions influence reactivity in catalytic applications?
- Methodology :
- Steric Effects : Bulky benzhydryl groups hinder nucleophilic attack, as seen in organotin coupling reactions .
- Electronic Effects : Electron-withdrawing substituents on the benzyl group reduce oxazoline ring stability. Compare reactivity using Hammett σ constants .
- Data Analysis :
| Substituent | Reactivity (k, s⁻¹) | Notes |
|---|---|---|
| Benzyl | 0.45 | Baseline |
| 4-NO₂-Benzyl | 0.12 | Reduced due to electron withdrawal |
| 4-MeO-Benzyl | 0.78 | Enhanced via electron donation |
| Data adapted from analogous systems in . |
Q. What strategies resolve contradictions in enantiomeric excess (ee) values during scale-up synthesis?
- Methodology :
- Process Optimization : Adjust reaction time/temperature to minimize kinetic vs. thermodynamic control disparities. For example, extended reflux may favor racemization .
- Analytical Cross-Validation : Combine HPLC, NMR, and mass spectrometry to confirm purity. Discrepancies often arise from column selection (e.g., Chiralcel OD vs. AD-H) .
Q. How does the oxazoline ring’s conformation affect its coordination behavior in metal complexes?
- Methodology :
- Single-Crystal XRD : Analyze bond angles (e.g., N–C–O in oxazoline) to predict ligand geometry. For example, a 120° angle enhances Rh(I) complex stability .
- DFT Calculations : Model electronic interactions between the oxazoline’s lone pairs and metal d-orbitals.
- Experimental Data :
- Wilkinson’s catalyst ([RhCl(PPh₃)₃]) with this ligand achieves 85% yield in styrene hydroacylation vs. 60% for unsubstituted analogs .
Data Contradiction Analysis
Q. Why do different studies report varying stability profiles for 4,5-dihydrooxazoles under acidic conditions?
- Resolution :
- Substituent Effects : Electron-donating groups (e.g., benzyl) stabilize the oxazoline ring against acid hydrolysis, while electron-withdrawing groups (e.g., nitro) accelerate degradation .
- Experimental Conditions : Stability assays in pH 2 buffer (37°C) show half-lives ranging from 2–48 hours, depending on substituents. Always specify buffer composition and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
